N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H13Cl2N3S and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.0207240 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Studies
A series of derivatives related to N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine have been synthesized, focusing on exploring their potential in various scientific applications. For example, the synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one through an Iminophosphorane route offers insights into the chemical behavior and potential utility of these compounds in medicinal chemistry and material science (Liu et al., 2006). Similarly, the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation demonstrates the efficiency of modern synthetic techniques in producing these complex molecules, which could have implications in drug design and development (Abdalha et al., 2011).
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of these compounds have been a significant area of research. Studies have shown that certain derivatives exhibit considerable antimicrobial properties against a range of bacterial and fungal species, indicating their potential as leads for the development of new antimicrobial agents (Mittal et al., 2011). Moreover, the antiproliferative evaluation of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives against cancer cell lines suggests their potential application in cancer therapy, highlighting the importance of structural modifications in enhancing biological activity (Atapour-Mashhad et al., 2017).
Advanced Synthesis Techniques
Advancements in synthesis techniques, such as the use of palladium catalysts for the synthesis of N-arylpyrimidin-2-amine derivatives, have opened new avenues for the efficient production of these complex molecules. Such methodologies not only improve yield and reduce reaction times but also offer greater control over the product's purity and structural specificity (El-Deeb et al., 2008). This is crucial for the production of high-quality research chemicals and pharmaceuticals.
Docking Studies and Biological Activity
Docking studies, such as those conducted on N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, provide valuable insights into the interaction between these compounds and biological targets. Such studies are fundamental in drug discovery, helping to elucidate the mechanism of action and potential efficacy of new compounds (Bommeraa et al., 2019).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3S/c17-11-6-5-9(7-12(11)18)21-15-14-10-3-1-2-4-13(10)22-16(14)20-8-19-15/h5-8H,1-4H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAQLVJSHPAZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.